molecular formula C20H21NO5 B6362870 N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate CAS No. 2301169-21-9

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate

Cat. No.: B6362870
CAS No.: 2301169-21-9
M. Wt: 355.4 g/mol
InChI Key: DJWXUTMZCBWVAA-GMUIIQOCSA-N
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate is a derivative of proline, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate typically involves the reaction of D-proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate primarily undergoes deprotection reactions to remove the Fmoc group. This deprotection is typically achieved using a base such as piperidine or dipropylamine in DMF .

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection reaction is D-proline, while the fluorenylmethyloxycarbonyl group is released as dibenzofulvene .

Scientific Research Applications

N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate is extensively used in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate involves the protection of the amino group of D-proline, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent coupling reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-cysteine monohydrate
  • N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine

Uniqueness

Compared to other Fmoc-protected amino acids, N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-proline monohydrate offers unique advantages in terms of its stability and ease of deprotection. Its use in SPPS is particularly advantageous due to the minimal side reactions and high yield of the desired peptide products .

Properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4.H2O/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,22,23);1H2/t18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWXUTMZCBWVAA-GMUIIQOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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